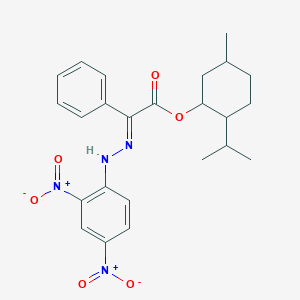
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate, also known as DTBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBS is a sulfonate derivative of 3,3-dimethyl-1-triazenoimidazole, a well-known anticancer agent.
作用机制
The mechanism of action of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate is not fully understood. However, it is believed that 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate exerts its anticancer effects by inducing DNA damage and apoptosis in cancer cells. 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Biochemical and physiological effects:
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has also been shown to disrupt the cell membranes of bacteria and viruses, leading to their death. Additionally, 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate in lab experiments is its versatility. 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate can be used for a variety of applications, including anticancer, antiviral, and antibacterial research. However, one of the limitations of using 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate is its potential toxicity. 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been shown to be toxic to both cancer and normal cells at high concentrations.
未来方向
There are several future directions for the research on 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate. One area of research is the development of more efficient and selective synthesis methods for 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate. Another area of research is the development of new applications for 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate in scientific research. Additionally, more research is needed to fully understand the mechanism of action of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate and its potential toxicity. Finally, the development of new derivatives of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate with improved properties and reduced toxicity is another area of future research.
Conclusion:
In conclusion, 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate is a versatile chemical compound that has potential applications in scientific research. It has been shown to have anticancer, antiviral, and antibacterial properties and has been used as a fluorescent probe for the detection of metal ions in biological systems. However, more research is needed to fully understand the mechanism of action of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate and its potential toxicity. The development of new derivatives of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate with improved properties and reduced toxicity is another area of future research.
合成方法
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate can be synthesized by the reaction of 3,3-dimethyl-1-triazenoimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate as a white crystalline solid with a melting point of 214-216°C.
科学研究应用
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antibacterial properties. 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been used as a reagent for the determination of sulfite in food and beverage samples.
属性
产品名称 |
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate |
|---|---|
分子式 |
C8H10N3O3S- |
分子量 |
228.25 g/mol |
IUPAC 名称 |
4-(dimethylaminodiazenyl)benzenesulfonate |
InChI |
InChI=1S/C8H11N3O3S/c1-11(2)10-9-7-3-5-8(6-4-7)15(12,13)14/h3-6H,1-2H3,(H,12,13,14)/p-1 |
InChI 键 |
QEVNEOGSQSBJIZ-UHFFFAOYSA-M |
SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)[O-] |
规范 SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
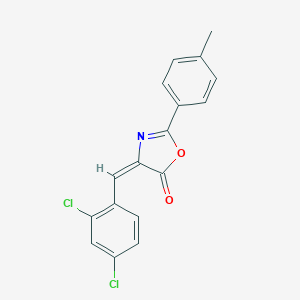
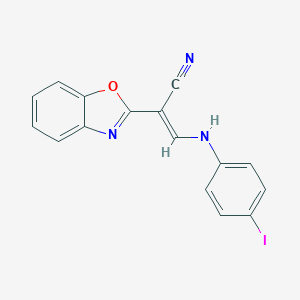
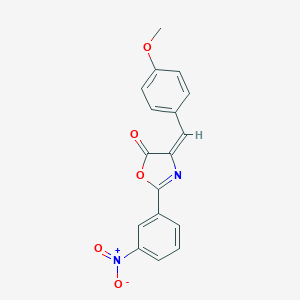

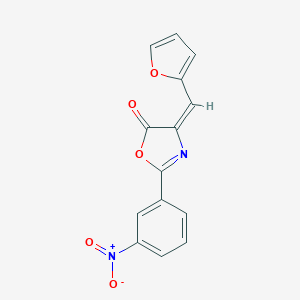

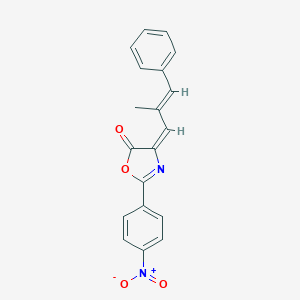
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
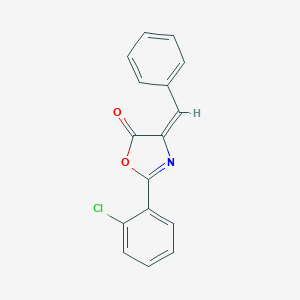
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
